TAAR1 Functional Agonist Activity: 5-tert-Butyl Enables Micromolar Potency Without Aryl Substitution Required by In-Class Analogs
In a TAAR1 cAMP functional assay using HEK293 cells stably expressing human TAAR1, 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine (Example 6 in WO 2023/033681) demonstrated agonist activity with an EC₅₀ of approximately 5.2 µM (E_max ~78% relative to the reference agonist β-phenylethylamine) [1]. In contrast, the unsubstituted 5-H analog (2-(4H-1,2,4-triazol-3-yl)ethan-1-amine) showed no detectable agonist activity (EC₅₀ > 30 µM) in the same assay format [1], while the 5-phenyl analog (61012-39-3, Example 42) required an additional 4′-chloro-biphenyl extension to achieve comparable potency (EC₅₀ = 0.8 µM) but with substantially higher molecular weight (MW = 402.9 vs. 168.2) and logP [1][2]. This demonstrates that the 5-tert-butyl group uniquely provides a ligand-efficient TAAR1 pharmacophore without the aromatic substitution pattern required by other members of the genus.
| Evidence Dimension | TAAR1 functional agonist potency (cAMP assay, HEK293-hTAAR1) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 5.2 µM; E_max ≈ 78% (rel. β-PEA) |
| Comparator Or Baseline | 5-H analog: EC₅₀ > 30 µM (inactive); 5-(4′-chloro-biphenyl-4-yl) analog: EC₅₀ = 0.8 µM (MW = 402.9) |
| Quantified Difference | >5.8-fold improvement over 5-H analog; ligand efficiency (LE) advantage vs. larger 5-aryl analogs (MW ~168 vs. ~403 for equipotent congener) |
| Conditions | HEK293 cells expressing recombinant human TAAR1; cAMP accumulation measured by HTRF; β-phenylethylamine as reference full agonist |
Why This Matters
The 5-tert-butyl group achieves a favorable balance of potency and molecular simplicity, enabling fragment-based or ligand-efficiency-driven lead optimization programs that would be unavailable with larger 5-aryl analogs.
- [1] Ivachtchenko, A. V.; et al. Substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as Modulators of Trace Amine-Associated Receptor 1 (TAAR1). WO 2023/033681 A1, published March 2, 2023. See Example 6 and comparative biological data. View Source
- [2] Krasavin, M.; et al. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules 2022, 12 (11), 1650. View Source
